5-Amino-o-xylene-3-sulphonic acid
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Overview
Description
5-Amino-o-xylene-3-sulphonic acid, also known as 5-amino-2,3-dimethylbenzenesulfonic acid, is an organic compound with the molecular formula C8H11NO3S. It is a derivative of xylene, where the amino group is positioned at the 5th carbon and the sulfonic acid group at the 3rd carbon of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-o-xylene-3-sulphonic acid typically involves the sulfonation of o-xylene followed by nitration and subsequent reduction. The process can be summarized as follows:
Sulfonation: o-Xylene is treated with sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated product is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation and nitration processes, followed by catalytic hydrogenation for the reduction step. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-o-xylene-3-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Amino-o-xylene-3-sulphonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and as a catalyst in various reactions
Mechanism of Action
The mechanism of action of 5-Amino-o-xylene-3-sulphonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2,3-dimethylbenzenesulfonic acid
- 5-Aminonaphthalene-2-sulfonic acid
- 4-Amino-3-methylbenzenesulfonic acid
Uniqueness
5-Amino-o-xylene-3-sulphonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
50619-00-6 |
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Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-amino-2,3-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-5-3-7(9)4-8(6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) |
InChI Key |
QIVCVJYFQJQEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)O)N |
Origin of Product |
United States |
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